2-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid
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Overview
Description
2-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid is a compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis and medicinal chemistry. This compound features a phenyl ring substituted with a fluorine atom and a 1,2,4-oxadiazole moiety, making it a unique and valuable molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazide precursors with carboxylic acids or their derivatives under acidic or basic conditions . The resulting oxadiazole intermediate is then subjected to borylation reactions using boron reagents such as boronic acids or boronate esters .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieving efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the oxadiazole ring can produce amines or alcohols .
Scientific Research Applications
2-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and receptor modulation . The oxadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(1,2,4-oxadiazol-3-YL)benzoic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
3-(4-Fluorophenyl)-1,2,4-oxadiazole: Lacks the boronic acid group, making it less versatile in certain applications.
4-(1,2,4-Oxadiazol-3-YL)phenylboronic acid: Similar but without the fluorine substitution, affecting its reactivity and binding properties.
Uniqueness
2-Fluoro-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid stands out due to the presence of both the boronic acid and fluorine substituents, which enhance its reactivity and binding capabilities. This combination makes it a highly versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H6BFN2O3 |
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Molecular Weight |
207.96 g/mol |
IUPAC Name |
[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C8H6BFN2O3/c10-7-3-5(8-11-4-15-12-8)1-2-6(7)9(13)14/h1-4,13-14H |
InChI Key |
SLZSYFPLNGQOJB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=NOC=N2)F)(O)O |
Origin of Product |
United States |
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